molecular formula C29H33N3O4 B13435463 Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin

Des-4'(methylpiperidine-4-carboxamide)-4'-hydroxymethyl Revefenacin

Cat. No.: B13435463
M. Wt: 487.6 g/mol
InChI Key: BDRTWFLPAGPESH-UHFFFAOYSA-N
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Description

Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of Revefenacin, which is known for its use in respiratory therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin typically involves multiple steps, starting from basic organic compounds. The process includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Carboxamide Group: This is achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and pH, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in respiratory treatments.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Revefenacin: The parent compound, known for its use in respiratory therapies.

    Other Piperidine Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

Des-4’(methylpiperidine-4-carboxamide)-4’-hydroxymethyl Revefenacin is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

[1-[2-[[4-(hydroxymethyl)benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

InChI

InChI=1S/C29H33N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,25,33H,15-21H2,1H3,(H,30,35)

InChI Key

BDRTWFLPAGPESH-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CO

Origin of Product

United States

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